molecular formula C11H17N5OS B2748364 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole CAS No. 1013774-45-2

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole

Cat. No.: B2748364
CAS No.: 1013774-45-2
M. Wt: 267.35
InChI Key: AYPQIRVNDHUIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the triazole ring: This step involves the cyclization of the intermediate with hydrazine derivatives.

    Thioether formation: The isopropylthio group is introduced via nucleophilic substitution reactions using isopropylthiol and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxy and isopropylthio groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(isopropylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole
  • 3-(isopropylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-1H-1,2,4-triazole

Uniqueness

The uniqueness of 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5OS/c1-7(2)18-11-13-12-9(16(11)4)8-6-15(3)14-10(8)17-5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPQIRVNDHUIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.